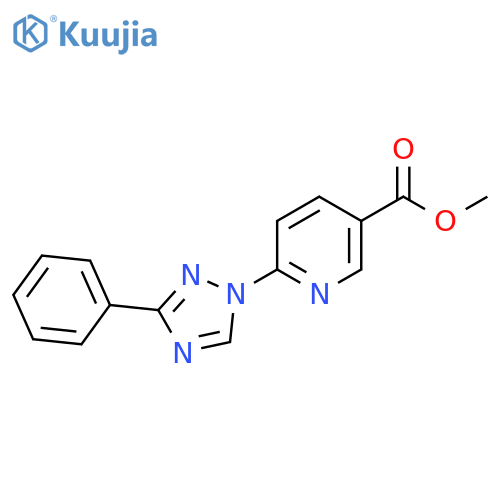

Cas no 866009-54-3 (methyl 6-(3-phenyl-1H-1,2,4-triazol-1-yl)nicotinate)

methyl 6-(3-phenyl-1H-1,2,4-triazol-1-yl)nicotinate 化学的及び物理的性質

名前と識別子

-

- MS-2914

- 866009-54-3

- methyl 6-(3-phenyl-1H-1,2,4-triazol-1-yl)nicotinate

- methyl 6-(3-phenyl-1,2,4-triazol-1-yl)pyridine-3-carboxylate

- methyl 6-(3-phenyl-1H-1,2,4-triazol-1-yl)pyridine-3-carboxylate

- AKOS005109917

-

- インチ: 1S/C15H12N4O2/c1-21-15(20)12-7-8-13(16-9-12)19-10-17-14(18-19)11-5-3-2-4-6-11/h2-10H,1H3

- InChIKey: UDKDIGOUZQMKMI-UHFFFAOYSA-N

- SMILES: O(C)C(C1=CN=C(C=C1)N1C=NC(C2C=CC=CC=2)=N1)=O

計算された属性

- 精确分子量: 280.09602564g/mol

- 同位素质量: 280.09602564g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 氢键受体数量: 5

- 重原子数量: 21

- 回転可能化学結合数: 4

- 複雑さ: 360

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 2.4

- トポロジー分子極性表面積: 69.9Ų

methyl 6-(3-phenyl-1H-1,2,4-triazol-1-yl)nicotinate Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1634107-25mg |

Methyl 6-(3-phenyl-1H-1,2,4-triazol-1-yl)nicotinate |

866009-54-3 | 98% | 25mg |

¥1228.00 | 2024-04-28 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1634107-5mg |

Methyl 6-(3-phenyl-1H-1,2,4-triazol-1-yl)nicotinate |

866009-54-3 | 98% | 5mg |

¥682.00 | 2024-04-28 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1634107-1mg |

Methyl 6-(3-phenyl-1H-1,2,4-triazol-1-yl)nicotinate |

866009-54-3 | 98% | 1mg |

¥445.00 | 2024-04-28 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1634107-2mg |

Methyl 6-(3-phenyl-1H-1,2,4-triazol-1-yl)nicotinate |

866009-54-3 | 98% | 2mg |

¥504.00 | 2024-04-28 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1634107-10mg |

Methyl 6-(3-phenyl-1H-1,2,4-triazol-1-yl)nicotinate |

866009-54-3 | 98% | 10mg |

¥819.00 | 2024-04-28 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1634107-100mg |

Methyl 6-(3-phenyl-1H-1,2,4-triazol-1-yl)nicotinate |

866009-54-3 | 98% | 100mg |

¥2048.00 | 2024-04-28 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1634107-20mg |

Methyl 6-(3-phenyl-1H-1,2,4-triazol-1-yl)nicotinate |

866009-54-3 | 98% | 20mg |

¥1396.00 | 2024-04-28 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1634107-50mg |

Methyl 6-(3-phenyl-1H-1,2,4-triazol-1-yl)nicotinate |

866009-54-3 | 98% | 50mg |

¥1226.00 | 2024-04-28 |

methyl 6-(3-phenyl-1H-1,2,4-triazol-1-yl)nicotinate 関連文献

-

Xingxing Zhu,Mengyao Sun,Rui Zhao,Bo Zhang,Yingli Zhang,Xingyou Lang,Yongfu Zhu,Qing Jiang Nanoscale Adv., 2020,2, 2785-2791

-

Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166

-

S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507

-

Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426

-

Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157

-

Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419

-

M. Mohsen Mahmoodi,Stephanie A. Fisher,Roger Y. Tam,Philip C. Goff,Reid B. Anderson,Jane E. Wissinger,David A. Blank,Molly S. Shoichet,Mark D. Distefano Org. Biomol. Chem., 2016,14, 8289-8300

-

10. A biocatalytic method for the chemoselective aerobic oxidation of aldehydes to carboxylic acids†Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943

methyl 6-(3-phenyl-1H-1,2,4-triazol-1-yl)nicotinateに関する追加情報

Methyl 6-(3-Phenyl-1H-1,2,4-Triazol-1-yl)Nicotinate: A Comprehensive Overview

Methyl 6-(3-Phenyl-1H-1,2,4-triazol-1-yl)nicotinate (CAS No. 866009-54-3) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a nicotinic acid moiety and a phenyltriazole group. These structural elements contribute to its potential biological activities and therapeutic applications.

The molecular formula of methyl 6-(3-phenyl-1H-1,2,4-triazol-1-yl)nicotinate is C15H13N5O2, and its molecular weight is approximately 287.29 g/mol. The compound is a white to off-white solid at room temperature and is soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). Its chemical structure consists of a nicotinate ester linked to a phenyltriazole ring, which imparts specific pharmacological properties.

Recent studies have highlighted the potential of methyl 6-(3-phenyl-1H-1,2,4-triazol-1-yl)nicotinate in various therapeutic areas. One of the key areas of interest is its antimicrobial activity. Research has shown that this compound exhibits significant antibacterial and antifungal properties against a range of pathogens. For instance, a study published in the *Journal of Medicinal Chemistry* demonstrated that methyl 6-(3-phenyl-1H-1,2,4-triazol-1-yl)nicotinate effectively inhibited the growth of Staphylococcus aureus and Candida albicans, making it a promising candidate for the development of new antimicrobial agents.

In addition to its antimicrobial properties, methyl 6-(3-phenyl-1H-1,2,4-triazol-1-yl)nicotinate has also been investigated for its potential as an anti-inflammatory agent. Inflammation is a complex biological response involving various cellular and molecular mechanisms. Studies have shown that this compound can modulate key inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

The pharmacokinetic properties of methyl 6-(3-phenyl-1H-1,2,4-triazol-1-yl)nicotinate have also been studied extensively. Research has shown that it exhibits good oral bioavailability and favorable pharmacokinetic profiles in animal models. These properties are crucial for the development of effective oral formulations for clinical use. Additionally, the compound has been found to have low toxicity in preclinical studies, further supporting its potential as a safe therapeutic agent.

Another area of interest is the neuroprotective effects of methyl 6-(3-phenyl-1H-1,2,4-triazol-1-yl)nicotinate. Neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease are characterized by progressive neuronal loss and cognitive decline. Studies have shown that this compound can protect neurons from oxidative stress and apoptosis, which are key mechanisms underlying neurodegeneration. For example, a study published in *Neuropharmacology* demonstrated that methyl 6-(3-phenyl-1H-1,2,4-triazol-1-yl)nicotinate reduced neuronal cell death in an in vitro model of Alzheimer's disease.

The synthesis of methyl 6-(3-phenyl-1H-1,2,4-triazol-1-ylnicotinate) involves several steps and can be achieved using various synthetic routes. One common method involves the reaction of 6-chloronicotinic acid with phenylhydrazine to form the corresponding hydrazide intermediate. This intermediate is then cyclized with an appropriate coupling reagent to form the triazole ring. The final step involves esterification with methanol to yield the desired product. The synthetic process can be optimized to improve yield and purity, making it suitable for large-scale production.

In conclusion, methyl 6-(3-phenyl-H-,2,-triazol--ylnicotinate) (CAS No. 866009-) is a versatile compound with promising applications in various therapeutic areas. Its unique chemical structure confers specific biological activities that make it an attractive candidate for further research and development. Ongoing studies continue to explore its potential as an antimicrobial agent, anti-inflammatory drug, and neuroprotective agent. As research progresses, this compound may play a significant role in addressing unmet medical needs and improving patient outcomes.

866009-54-3 (methyl 6-(3-phenyl-1H-1,2,4-triazol-1-yl)nicotinate) Related Products

- 2248258-81-1(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-methyl-1,1-dioxo-1lambda6,2-thiazinane-6-carboxylate)

- 2034424-67-2(1-(3-chlorophenyl)-3-{2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl}urea)

- 1823940-04-0(3-Chloro-8-fluoro-6-methoxyquinoline)

- 1805548-34-8(2-(Difluoromethyl)-4-iodo-3-(trifluoromethyl)pyridine-5-acetic acid)

- 767286-63-5(O-(3-fluoropropyl)hydroxylamine)

- 931317-73-6(2-{5-(4-chlorophenoxy)methylfuran-2-yl}-5-(2-phenylethyl)amino-1,3-oxazole-4-carbonitrile)

- 1707375-94-7((4-fluorophenyl)-[5-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-yl]methanamine)

- 3375-32-4(Palladium(II) benzoate)

- 2229371-70-2(2-amino-3-(3-ethoxy-2-methoxyphenyl)-2-methylpropan-1-ol)

- 1171838-47-3(6-(1-ethyl-1H-pyrazol-3-yl)-1,3-dimethyl-1H-pyrazolo3,4-bpyridine-4-carboxylic acid)